Tenovin-3

Descripción

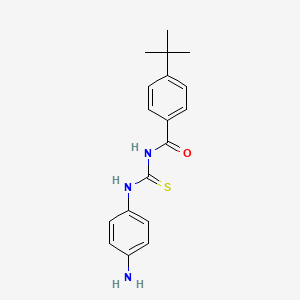

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAXTZPUTNGRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647243 | |

| Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011301-27-1 | |

| Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Tenovin-3 in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenovin-3 is a small molecule inhibitor targeting the sirtuin family of NAD+-dependent deacetylases, primarily SIRT1 and SIRT2.[1][2] Sirtuins play a critical role in various cellular processes, including cell cycle regulation, DNA repair, and metabolism, and their dysregulation is frequently observed in cancer. By inhibiting SIRT1 and SIRT2, this compound triggers a cascade of events that collectively suppress tumor growth and induce cancer cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer, detailing its molecular targets, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Dual Inhibition of SIRT1 and SIRT2

This compound and its analogs, such as Tenovin-6, function as inhibitors of the deacetylase activity of both SIRT1 and SIRT2.[3][4] This dual inhibition is central to its anti-cancer effects, leading to the hyperacetylation of a multitude of downstream protein targets.

Quantitative Data: Inhibitory Activity

| Compound | Target | IC50 | Reference |

| Tenovin-6 | SIRT1 | 21 µM | [4] |

| Tenovin-6 | SIRT2 | 10 µM | |

| Tenovin-D3 | SIRT1 | > 90 µM | |

| Tenovin-D3 | SIRT2 | 21.8 ± 2 µM |

Signaling Pathways Modulated by this compound

The inhibition of SIRT1 and SIRT2 by this compound initiates several key anti-cancer signaling cascades.

p53-Dependent Apoptosis

A primary mechanism of this compound is the activation of the tumor suppressor protein p53. SIRT1 is a known deacetylase of p53, and its inhibition leads to the hyperacetylation of p53 at key lysine residues. This acetylation stabilizes p53 and enhances its transcriptional activity, leading to the upregulation of pro-apoptotic genes like BAX and PUMA, and the cell cycle inhibitor p21. This ultimately triggers the intrinsic apoptotic pathway.

This compound mediated p53-dependent apoptosis pathway.

p53-Independent Induction of p21

Interestingly, this compound and its analogs can also induce the expression of the cell cycle inhibitor p21 in a p53-independent manner. This effect is primarily attributed to the inhibition of SIRT2. While the precise mechanism is still under investigation, it is proposed that SIRT2 inhibition leads to the acetylation of transcription factors or other regulatory proteins that directly or indirectly promote p21 transcription.

p53-independent induction of p21 by this compound.

Degradation of c-Myc

The oncoprotein c-Myc is a critical driver of cell proliferation and is often overexpressed in cancer. Tenovin-6 has been shown to promote the degradation of c-Myc. While the exact mechanism for this compound is not fully elucidated, it is hypothesized that sirtuin inhibition by tenovins leads to post-translational modifications of c-Myc or its regulatory proteins, targeting it for proteasomal degradation.

Proposed pathway for this compound induced c-Myc degradation.

Induction of Apoptosis and Ferroptosis

This compound has been demonstrated to induce both apoptosis and ferroptosis in cancer cells. Apoptosis is triggered through the p53-dependent pathway as described above. Ferroptosis, an iron-dependent form of programmed cell death, is characterized by the accumulation of lipid peroxides. This compound treatment has been shown to increase reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis.

Modulation of Autophagy

The effect of tenovins on autophagy is complex and appears to be context-dependent. Some studies suggest that tenovins can impair autophagic flux, leading to the accumulation of autophagosomes. This disruption of the cellular recycling process can contribute to cell death.

Quantitative Data on Cellular Effects

The following table summarizes the quantitative effects of this compound on cancer cells from a representative study.

| Cell Line | Treatment | Concentration | Effect | Reference |

| PC9 (NSCLC) | This compound (48h) | 2.5 µM | ~40% apoptosis | |

| PC9 (NSCLC) | This compound (48h) | 5 µM | ~60% apoptosis | |

| PC9 (NSCLC) | This compound (48h) | 10 µM | ~80% apoptosis |

Experimental Protocols

SIRT1/SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT1 or SIRT2.

-

Principle: A fluorogenic substrate peptide containing an acetylated lysine residue is incubated with the sirtuin enzyme. Deacetylation of the lysine allows for cleavage by a developer, which releases a fluorescent group. The fluorescence intensity is proportional to the enzyme activity.

-

Materials: Recombinant human SIRT1 or SIRT2, Fluor de Lys®-SIRT1/2 substrate, NAD+, Developer, this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), black 96-well plate, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, NAD+, SIRT1 or SIRT2 enzyme, and this compound or vehicle control.

-

Initiate the reaction by adding the Fluor de Lys® substrate.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction and develop the signal by adding the Developer solution containing nicotinamide.

-

Incubate at 37°C for 30 minutes.

-

Measure fluorescence (Ex/Em = 360/460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

-

p53 Acetylation Assay (Western Blot)

This protocol details the detection of acetylated p53 in cells treated with this compound.

-

Principle: Western blotting is used to separate proteins by size, which are then probed with antibodies specific for acetylated p53 and total p53.

-

Materials: Cancer cell line, this compound, cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like sodium butyrate and trichostatin A), protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-acetyl-p53 [Lys382], anti-p53, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

-

Procedure:

-

Seed cells and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration of the lysates.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities and normalize acetyl-p53 levels to total p53 and the loading control.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membranes.

-

Materials: Cancer cell line, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer), flow cytometer.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Autophagy Flux Assay (LC3 Turnover)

This western blot-based assay measures the rate of autophagosome formation and degradation.

-

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Autophagic flux is determined by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine), which blocks the degradation of autophagosomes.

-

Materials: Cancer cell line, this compound, lysosomal inhibitor (e.g., bafilomycin A1), cell lysis buffer, western blot reagents as described above, primary antibody against LC3.

-

Procedure:

-

Treat cells with this compound in the presence or absence of a lysosomal inhibitor for the final 2-4 hours of the treatment period.

-

Lyse the cells and perform western blotting as described for the p53 acetylation assay.

-

Probe the membrane with an anti-LC3 antibody to detect both LC3-I and LC3-II.

-

Quantify the band intensity of LC3-II and normalize to a loading control.

-

Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

-

Lipid Peroxidation Assay

This assay detects the accumulation of lipid peroxides, a hallmark of ferroptosis.

-

Principle: The fluorescent probe C11-BODIPY(581/591) is used to detect lipid peroxidation. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence is a measure of lipid peroxidation.

-

Materials: Cancer cell line, this compound, C11-BODIPY(581/591) probe, fluorescence microscope or flow cytometer.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Load the cells with C11-BODIPY(581/591) by incubating with the probe in culture medium.

-

Wash the cells to remove excess probe.

-

Image the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence, or analyze by flow cytometry.

-

Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.

-

Conclusion

This compound represents a promising class of anti-cancer agents with a multi-faceted mechanism of action. Its ability to dually inhibit SIRT1 and SIRT2 leads to the activation of the p53 tumor suppressor pathway, induction of p21 in both p53-dependent and -independent manners, degradation of the c-Myc oncoprotein, and the induction of both apoptosis and ferroptosis. This comprehensive guide provides the foundational knowledge and experimental framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and related sirtuin inhibitors in the fight against cancer.

References

Tenovin-3: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenovin-3 is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, with notable activity against SIRT2. It was identified through research aimed at discovering novel activators of the p53 tumor suppressor pathway. The Tenovin series of compounds, including the parent compound Tenovin-1 and its more soluble analogue Tenovin-6, have demonstrated potential as anticancer agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its analogues, with a focus on the experimental details relevant to researchers in the field of drug discovery and development.

Discovery and Mechanism of Action

The Tenovin series of compounds were initially identified in a cell-based screen for small molecules that could activate the transcriptional activity of the p53 tumor suppressor. Subsequent studies revealed that Tenovins exert their effects through the inhibition of sirtuins, specifically SIRT1 and SIRT2. Sirtuins are a class of enzymes that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.

The proposed mechanism of action for Tenovins involves the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their substrates. One key substrate of SIRT1 is p53 itself. By inhibiting SIRT1, Tenovins prevent the deacetylation of p53, leading to its stabilization and increased transcriptional activity. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.

Interestingly, some Tenovin analogues, such as Tenovin-D3, have been shown to induce the expression of the cell cycle inhibitor p21 in a p53-independent manner. This effect is attributed to the selective inhibition of SIRT2. This dual mechanism of action, targeting both p53-dependent and -independent pathways, makes the Tenovins an attractive class of compounds for cancer therapy.

Signaling Pathway

Caption: Signaling pathway of this compound.

Synthesis of this compound

This compound, or N-[[(4-aminophenyl)amino]thioxomethyl]-4-(1,1-dimethylethyl)-benzamide, is a thiourea derivative. The synthesis of this compound and its analogues generally follows a common synthetic route involving the reaction of a substituted benzoyl isothiocyanate with an appropriate amine.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-tert-butylbenzoyl chloride

-

Potassium thiocyanate (KSCN)

-

p-Phenylenediamine

-

Acetone

-

2 M HCl in diethyl ether

Procedure:

-

Formation of 4-tert-butylbenzoyl isothiocyanate: To a solution of 4-tert-butylbenzoyl chloride in acetone, add an equimolar amount of potassium thiocyanate. Stir the reaction mixture at room temperature. The formation of the isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).

-

Formation of this compound: To the solution containing 4-tert-butylbenzoyl isothiocyanate, add an equimolar amount of p-phenylenediamine dissolved in acetone. Stir the reaction mixture at room temperature for 16 hours.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then treated with 2 M HCl in diethyl ether to yield this compound as a solid. The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the inhibitory activities of this compound and its key analogues against SIRT1 and SIRT2, as well as their effects on cell viability.

| Compound | Target | IC50 (µM) | Cell Line | Cell Viability IC50 (µM) | Reference |

| This compound | SIRT2 | ~10-20 (estimated) | MCF-7 | ~10 | [1] |

| Tenovin-1 | SIRT1 | 21 | - | - | [2] |

| SIRT2 | 10 | - | - | [2] | |

| Tenovin-6 | SIRT1 | 21 | ARN8 Melanoma | ~5 | [2] |

| SIRT2 | 10 | [2] | |||

| Tenovin-D3 | SIRT1 | > 90 | - | - | |

| SIRT2 | 21.8 ± 2 | - | - |

Note: The IC50 value for this compound against SIRT2 is an estimation based on its described activity and comparison with its analogues. Precise, directly reported IC50 values from a single comparative study were not available in the searched literature.

Experimental Protocols

SIRT2 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2 substrate)

-

NAD+

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well black microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT2 substrate.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the recombinant SIRT2 enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 1 hour).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Test compounds (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for p53 and p21

This technique is used to detect changes in the protein levels of p53 and p21 following treatment with a test compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Test compounds (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound and its analogues represent a promising class of sirtuin inhibitors with potential applications in cancer therapy. Their ability to activate p53 and induce p21 through both p53-dependent and -independent mechanisms provides a multi-pronged approach to inhibiting cancer cell growth. The synthetic route to these compounds is well-established, and the assays for their biological evaluation are robust and reproducible. This technical guide provides a foundation for researchers to further explore the therapeutic potential of this compound and to develop novel analogues with improved potency and selectivity.

References

Tenovin-3: A Technical Guide to its Sirtuin Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenovin-3 is a small molecule inhibitor belonging to the tenovin family, which has garnered interest for its potential therapeutic applications, particularly in oncology. Tenovins were initially identified as compounds that activate the tumor suppressor p53. Subsequent research revealed that their mechanism of action involves the inhibition of sirtuins, a class of NAD+-dependent deacetylases. Understanding the selectivity profile of this compound against the seven human sirtuin isoforms (SIRT1-SIRT7) is crucial for elucidating its biological effects and for the development of more potent and selective inhibitors. This technical guide provides a comprehensive overview of the available data on the sirtuin inhibitor selectivity of this compound and its analogs, detailed experimental methodologies, and visual representations of key concepts.

Sirtuin Inhibition Profile of Tenovins

While specific quantitative data for this compound across the full SIRT1-SIRT7 panel is not extensively available in the public domain, data for its close analogs, Tenovin-6 and Tenovin-D3, provide valuable insights into the potential selectivity of this class of compounds. This compound is recognized primarily as a SIRT2 inhibitor.

Table 1: Comparative Sirtuin Inhibition Profile of Tenovin Analogs

| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT4 IC50 | SIRT5 IC50 | SIRT6 IC50 | SIRT7 IC50 |

| This compound | Data not available | Inhibitor [1][2] | Data not available | Data not available | Data not available | Data not available | Data not available |

| Tenovin-6 | 21 | 10 | 67 | Data not available | Data not available | Data not available | Data not available |

| Tenovin-D3 | > 90[3] | 21.8 ± 2[3] | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: "Data not available" indicates that inhibitory concentrations for these sirtuin isoforms have not been reported in the reviewed literature.

Experimental Protocols

The following is a generalized protocol for a fluorometric sirtuin activity assay, which is commonly used to determine the IC50 values of inhibitors like this compound. This protocol is based on commercially available kits and published research methodologies.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific human sirtuin isoform (e.g., SIRT2).

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT2)

-

Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a quenched fluorophore)

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.

-

Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in assay buffer at the recommended concentrations.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the following in order:

-

Assay buffer

-

This compound solution at various concentrations (or DMSO for the control group).

-

Sirtuin enzyme solution.

-

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the deacetylase reaction by adding the NAD+ and fluorogenic substrate solution to each well.

-

-

Deacetylation and Development:

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.

-

Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling and Experimental Workflow Diagrams

Caption: Inhibition of SIRT2 by this compound, leading to downstream cellular effects.

Caption: Workflow for determining the IC50 of this compound in a sirtuin inhibition assay.

Off-Target Profile

A comprehensive off-target profile for this compound is not yet publicly available. However, as with many small molecule inhibitors, there is a potential for off-target effects. It is known that some tenovins can inhibit autophagic flux, suggesting engagement with targets other than sirtuins. The structural similarity of the ATP-binding sites of kinases and the NAD+ binding sites of sirtuins raises the possibility of cross-reactivity. Therefore, comprehensive kinase panel screening and other off-target profiling assays are essential to fully characterize the selectivity of this compound and to anticipate potential side effects in therapeutic applications.

Conclusion

This compound is a sirtuin inhibitor with a recognized activity against SIRT2. While a complete selectivity profile across all human sirtuins is yet to be fully elucidated, data from its analogs suggest a degree of selectivity within the sirtuin family. The provided experimental protocol offers a framework for researchers to independently assess the inhibitory activity of this compound. Further investigation into its full sirtuin selectivity and off-target profile is warranted to fully understand its biological functions and to advance its potential as a therapeutic agent.

References

The Role of Tenovin-3 in the p53 Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of a vast majority of human cancers, making the restoration of its function a highly sought-after therapeutic strategy. The sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2, are key negative regulators of p53. By deacetylating p53 at specific lysine residues, SIRT1 and SIRT2 mark it for degradation and inhibit its transcriptional activity. Tenovins are a class of small-molecule inhibitors targeting sirtuins. This technical guide provides an in-depth examination of Tenovin-3 and its analogues, focusing on their core mechanism of activating the p53 pathway through the inhibition of SIRT1 and SIRT2. We present quantitative data on their inhibitory activity, detailed experimental protocols for their characterization, and visual diagrams of the underlying molecular pathways and workflows.

Introduction: p53, Sirtuins, and the Advent of Tenovins

The p53 protein, often termed the "guardian of the genome," is a transcription factor that is activated in response to cellular stressors such as DNA damage or oncogene activation.[1][2] Activated p53 orchestrates a series of cellular responses to prevent the propagation of damaged cells, primarily through the transcriptional activation of target genes like CDKN1A (p21), which mediates cell cycle arrest.[2]

The activity of p53 is tightly controlled by post-translational modifications, among which acetylation is crucial.[3][4] Acetylation of p53, particularly at lysine 382 (K382), enhances its stability and DNA-binding ability. This modification is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs).

SIRT1 and SIRT2 are members of the Class III family of NAD+-dependent deacetylases, also known as sirtuins. They play a significant role in deacetylating non-histone proteins, including p53. SIRT1, located primarily in the nucleus, directly deacetylates p53 at lysine 382, thereby suppressing its transcriptional activity and promoting its degradation. SIRT2, predominantly found in the cytoplasm, also contributes to the regulation of p53 and other crucial cellular proteins like α-tubulin.

The Tenovins were identified through a cell-based screen for small molecules capable of activating p53. Tenovin-1 was the initial hit compound, and subsequent structure-activity relationship (SAR) studies led to the synthesis of analogues like this compound and the more water-soluble Tenovin-6, which has been more extensively characterized. These compounds were found to exert their p53-activating effects by inhibiting the deacetylase activity of both SIRT1 and SIRT2.

Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation

This compound and its analogues function as inhibitors of SIRT1 and SIRT2. By binding to these enzymes, Tenovins prevent the deacetylation of key substrates. In the context of the p53 pathway, this inhibition has a direct and potent consequence: the accumulation of acetylated p53.

When SIRT1 is inhibited by a Tenovin, the acetylation of p53 at lysine 382 (Ac-p53-K382) is maintained. This acetylated form of p53 is more stable, as the modification can interfere with its ubiquitination by MDM2, the primary E3 ubiquitin ligase responsible for its degradation. Furthermore, acetylated p53 exhibits enhanced ability to bind to the promoter regions of its target genes.

The inhibition of SIRT2 by Tenovins leads to the hyperacetylation of its substrates, such as α-tubulin. While the direct link between SIRT2 inhibition and p53 activation is less characterized than that of SIRT1, SIRT2 has been shown to shuttle to the nucleus and act on nuclear substrates, including p53. Therefore, its inhibition likely contributes to the overall increase in acetylated, active p53. The culmination of these events is the robust activation of p53-mediated transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Presentation

| Compound | Target | IC50 (µM) | Assay Condition | Reference |

| Tenovin-6 | Human SIRT1 | 21 | In vitro fluorometric peptide assay | |

| Tenovin-6 | Human SIRT2 | 10 | In vitro fluorometric peptide assay | |

| Tenovin-6 | Human SIRT3 | 67 | In vitro fluorometric peptide assay | |

| Tenovin-D3 | Human SIRT1 | > 90 | In vitro fluorometric peptide assay | |

| Tenovin-D3 | Human SIRT2 | 21.8 ± 2 | In vitro fluorometric peptide assay |

Table 1: In vitro inhibitory activity of Tenovin analogues against human sirtuins.

| Cell Line | p53 Status | Treatment | Effect | Reference |

| BL2 (Burkitt's lymphoma) | Wild-type | 10 µM Tenovin-1 for 48 hr | >75% cell death | |

| HCT116 | Wild-type | Tenovin-1 for 48 hr | Increased cell death vs. p53-/- | |

| MCF-7 | Wild-type | 10 µM Tenovin-1 | Rapid increase in K382-Ac p53 | |

| Various cancer cell lines | Wild-type | This compound | Increased p53 levels |

Table 2: Cellular effects of Tenovins.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound and its analogues.

Fluorometric SIRT1/SIRT2 Inhibition Assay

This assay quantifies the deacetylase activity of SIRT1 or SIRT2 on a fluorogenic-acetylated peptide substrate. Inhibition of the enzyme by a compound like this compound results in a lower fluorescent signal.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

-

Stop solution

-

This compound (dissolved in DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare master mixes for the enzyme, substrate, and NAD+.

-

Reaction Setup: To each well of the 96-well plate, add:

-

40 µL of Assay Buffer

-

5 µL of diluted this compound or vehicle control (DMSO)

-

5 µL of NAD+ solution

-

-

Enzyme Addition: Add 5 µL of SIRT1 or SIRT2 enzyme solution to each well to initiate the reaction. Include a "no enzyme" control.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Development: Add 10 µL of developer solution to each well. Incubate at 37°C for 10-15 minutes.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm or 395/541 nm, depending on the substrate).

-

Data Analysis: Subtract the background fluorescence (no enzyme control). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for p53 Acetylation

This protocol details the detection of acetylated p53 (Ac-p53-K382) in cells following treatment with this compound.

Materials:

-

Cell line expressing wild-type p53 (e.g., MCF-7, HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., TSA, Nicotinamide)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetyl-p53 (Lys382)

-

Mouse anti-total p53 (e.g., DO-1)

-

Mouse or Rabbit anti-β-Actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 6-24 hours).

-

Lysis: Wash cells with ice-cold PBS, then lyse them on ice with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.

-

Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing Ac-p53 and total p53 levels to the loading control.

MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear, flat-bottom plates

-

Absorbance microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by placing the plate on an orbital shaker for 5-15 minutes.

-

Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) wells. Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds that activate the p53 tumor suppressor pathway by inhibiting the deacetylase activity of SIRT1 and SIRT2. This mechanism leads to the stabilization and activation of p53, triggering downstream anti-proliferative and pro-apoptotic effects in cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating sirtuin inhibitors and p53 activators.

Future research should focus on obtaining specific inhibitory constants for this compound to better compare its potency with other analogues. Furthermore, exploring the full range of cellular targets beyond SIRT1 and SIRT2 could reveal additional mechanisms of action and potential off-target effects. As drug development continues, optimizing the pharmacological properties of the Tenovin scaffold could lead to the development of potent and selective sirtuin inhibitors for cancer therapy.

References

- 1. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. origene.com [origene.com]

- 4. researchgate.net [researchgate.net]

Tenovin-3: A Technical Guide to its Mechanism and Impact on Protein Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenovin-3 is a potent small-molecule inhibitor of the NAD+-dependent deacetylase SIRT2, and to a lesser extent, its isoform SIRT1. By inhibiting these sirtuins, this compound modulates the acetylation status of various protein targets, thereby influencing critical cellular processes such as cell cycle progression, microtubule dynamics, and tumor suppression. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on protein acetylation, and detailed protocols for its experimental application.

Introduction

Protein acetylation is a key post-translational modification that plays a crucial role in regulating protein function, stability, and localization. The sirtuin family of class III histone deacetylases (HDACs) are critical regulators of this process. Tenovins are a class of small molecules that have been identified as sirtuin inhibitors. This compound, a derivative of Tenovin-1, has emerged as a valuable tool for studying the biological roles of SIRT1 and SIRT2.[1] This document serves as a comprehensive resource for researchers utilizing this compound in their studies.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2.[1] Sirtuins are NAD+-dependent deacetylases that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting SIRT2, this compound leads to the hyperacetylation of its substrates, most notably α-tubulin at lysine 40.[2] The inhibition of SIRT1 by Tenovins can lead to the hyperacetylation and activation of the tumor suppressor protein p53.[3] However, several of the cellular effects of this compound and its analogs, such as the induction of the cell cycle inhibitor p21, can occur in a p53-independent manner.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analog, Tenovin-D3.

| Compound | Target | IC50 | Reference |

| Tenovin-D3 | SIRT1 | > 90 µM | |

| Tenovin-D3 | SIRT2 | 21.8 ± 2 µM | |

| Tenovin-6 | SIRT1 | 21 µM | |

| Tenovin-6 | SIRT2 | 10 µM | |

| Note: Specific IC50 values for this compound are not readily available in the public domain. The data for the close structural analogs Tenovin-D3 and Tenovin-6 are provided as a strong indication of this compound's activity and selectivity. |

| Cell Line | Treatment | Effect | IC50 / Effective Concentration | Reference |

| PC9 (NSCLC) | This compound | Inhibition of proliferation, induction of apoptosis and ferroptosis | Selective inhibition observed | |

| H1299 | Tenovin-D3 | Increased acetylated α-tubulin | 10 µM | |

| MDAMB468, MDAMB231, SAOS2 | Tenovin-D3 | Increased p21 mRNA levels | 5-15 µM | |

| Various Cancer Cell Lines | Tenovin-D3 | Increased p21 protein levels | 15 µM |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits SIRT2, leading to an increase in acetylated α-tubulin and affecting microtubule stability.

Caption: this compound induces p21 expression and cell cycle arrest through a p53-independent pathway.

Experimental Workflows

The following diagrams outline the workflows for key experiments involving this compound.

Caption: A step-by-step workflow for analyzing protein acetylation changes induced by this compound using Western blotting.

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against SIRT2.

Experimental Protocols

Western Blot for Acetylated α-Tubulin

This protocol describes the detection of changes in α-tubulin acetylation in cultured cells following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify the relative levels of acetylated α-tubulin normalized to total α-tubulin.

In Vitro SIRT2 Inhibition Assay

This protocol outlines a method for determining the IC50 of this compound against recombinant SIRT2.

Materials:

-

Recombinant human SIRT2

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known SIRT2 substrates)

-

NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of SIRT2, substrate, and NAD+.

-

Assay Setup: In a 96-well plate, add SIRT2 enzyme to each well.

-

Inhibitor Addition: Add the this compound dilutions or vehicle control to the wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Development: Stop the reaction and initiate the development by adding the developer solution.

-

Fluorescence Measurement: Incubate for a short period to allow for the development of the fluorescent signal and then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for investigating the roles of SIRT2 and, to a lesser extent, SIRT1 in cellular physiology and disease. Its ability to modulate protein acetylation provides a powerful tool for dissecting the intricate regulatory networks governed by this post-translational modification. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and drug discovery endeavors.

References

Tenovin-3's Impact on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenovin-3, a derivative of the sirtuin inhibitor Tenovin-6, has emerged as a significant small molecule in cancer research due to its distinct mechanism of action on cell cycle regulation. Unlike its parent compound, which primarily acts through a p53-dependent pathway, this compound exerts its effects through the preferential inhibition of Sirtuin 2 (SirT2). This inhibition leads to a p53-independent upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), culminating in cell cycle arrest. This technical guide provides an in-depth analysis of this compound's mechanism, its quantitative effects on cell cycle progression, and detailed protocols for key experimental validations.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Sirtuin 2 (SirT2), a member of the class III histone deacetylases (HDACs).[1][2] Sirtuins are NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle control, metabolism, and DNA repair.[3]

The primary mechanism by which this compound influences the cell cycle is through the p53-independent induction of p21 (WAF1/CIP1) .[1][2]

-

SirT2 Inhibition: this compound preferentially inhibits the deacetylase activity of SirT2. While the precise molecular link between SirT2 and p21 transcription is still under investigation, studies strongly suggest that the inhibition of SirT2 is directly responsible for the subsequent increase in p21 mRNA and protein levels.

-

p53-Independence: A critical feature of this compound is its weak effect on Sirtuin 1 (SirT1). SirT1 is a known deacetylase and inactivator of the tumor suppressor protein p53. The parent compound, Tenovin-6, inhibits both SirT1 and SirT2, leading to p53 activation. In contrast, this compound's selectivity for SirT2 allows it to upregulate p21 without significantly increasing p53 levels or its transcriptional activity. This makes it a valuable tool for studying p53-independent cell cycle arrest and a potential therapeutic for cancers with mutated or deficient p53.

-

p21 Upregulation: p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting the activity of Cyclin/CDK complexes, such as Cyclin E/CDK2 and Cyclin B/CDK1, p21 effectively halts the cell cycle at the G1/S and G2/M checkpoints.

This cascade of events initiated by this compound leads to a halt in cell proliferation and can ultimately induce apoptosis.

Visualizing the Core Pathways and Workflows

To clarify these complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Tenovin-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenovin-3 is a small molecule inhibitor belonging to the tenovin family, which are known for their activity against sirtuins, a class of NAD+-dependent deacetylases. Preliminary in vitro research has identified this compound as a promising compound with potential applications in oncology. This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound, detailing its mechanism of action, experimental protocols, and effects on cancer cells. This document is intended to serve as a resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound.

Core Mechanism of Action: Sirtuin Inhibition

This compound functions primarily as an inhibitor of Sirtuin 2 (SIRT2) and, to a lesser extent, Sirtuin 1 (SIRT1).[1] Sirtuins are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting these enzymes, this compound can induce downstream effects that are detrimental to cancer cell survival.

Signaling Pathway of this compound Action

The inhibition of SIRT2 by this compound leads to the hyperacetylation of SIRT2 substrates, a key event being the acetylation of α-tubulin. This disruption of microtubule dynamics can contribute to cell cycle arrest. Furthermore, the inhibition of SIRT1/2 by tenovins leads to the activation of the tumor suppressor protein p53. This activation is a critical step that triggers downstream apoptotic and ferroptotic cell death pathways.

References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Tenovin-3: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Sirtuin Inhibitor and p53 Activator

Tenovin-3, a small molecule with significant potential in oncology and other therapeutic areas, has garnered attention for its dual mechanism of action as a sirtuin inhibitor and a p53 activator. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and methodologies relevant to the study of this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical Structure and Properties

This compound, systematically named N-[[(4-aminophenyl)amino]thioxomethyl]-4-(1,1-dimethylethyl)-benzamide, possesses a distinct molecular architecture that underpins its biological function. The molecule is characterized by a central thiourea linker connecting a 4-tert-butylbenzoyl group and a 4-aminophenyl moiety.

| Property | Value |

| Chemical Formula | C₁₈H₂₁N₃OS |

| Molecular Weight | 327.44 g/mol |

| SMILES | CC(C)(C)c1ccc(cc1)C(=O)NC(=S)Nc2ccc(N)cc2 |

| InChI Key | NLAXTZPUTNGRDU-UHFFFAOYSA-N |

Mechanism of Action: A Dual Approach to Cellular Regulation

This compound exerts its biological effects through two primary mechanisms: the inhibition of sirtuin 2 (SIRT2) and the activation of the tumor suppressor protein p53.[1][2] Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.[3]

By inhibiting the deacetylase activity of SIRT2, this compound influences the acetylation status of various downstream protein targets.[1][2] This inhibition can lead to cell cycle arrest and the induction of apoptosis.

Simultaneously, this compound activates the p53 signaling pathway. p53, often referred to as the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress by initiating cell cycle arrest, apoptosis, or senescence. Activation of p53 by this compound is a key contributor to its anti-cancer properties.

Quantitative Biological Activity

While specific IC₅₀ values for this compound are not extensively documented in readily available comparative tables, data from its close analogs, Tenovin-1 and Tenovin-6, provide valuable insights into its potency.

| Compound | Target | IC₅₀ (µM) | Reference |

| Tenovin-6 | SIRT1 | 21 | |

| SIRT2 | 10 | ||

| Tenovin-D3 | SIRT1 | > 90 | |

| SIRT2 | 21.8 |

Note: Tenovin-1 has been shown to inhibit SIRT2 to a similar extent as Tenovin-6 at a concentration of 10 µM.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of an acyl isothiocyanate followed by its reaction with an appropriate amine. The following is a generalized protocol based on the synthesis of similar benzamide derivatives.

Step 1: Synthesis of 4-tert-butylbenzoyl chloride

-

To a solution of 4-tert-butylbenzoic acid in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride.

-

Reflux the reaction mixture for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-tert-butylbenzoyl chloride.

Step 2: Synthesis of 4-tert-butylbenzoyl isothiocyanate

-

Dissolve 4-tert-butylbenzoyl chloride in an anhydrous solvent (e.g., acetone or acetonitrile).

-

Add a source of thiocyanate, such as potassium thiocyanate or ammonium thiocyanate.

-

Stir the reaction mixture at room temperature for several hours.

-

The resulting 4-tert-butylbenzoyl isothiocyanate can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

To the solution of 4-tert-butylbenzoyl isothiocyanate, add a solution of 1,4-phenylenediamine in a suitable solvent.

-

Stir the reaction mixture at room temperature for several hours to allow for the formation of the thiourea linkage.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

In Vitro Sirtuin Deacetylase Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against SIRT1 and SIRT2 using a fluorogenic substrate.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Prepare solutions of recombinant human SIRT1 or SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide for SIRT1 or an α-tubulin-derived peptide for SIRT2), and NAD⁺ in assay buffer.

-

Prepare a developing solution containing a protease (e.g., trypsin) and a fluorescence developer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, SIRT1 or SIRT2 enzyme, and various concentrations of this compound (or DMSO for control).

-

Initiate the reaction by adding the NAD⁺ and fluorogenic substrate solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developing solution.

-

Incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

-

Determine the IC₅₀ value, the concentration of this compound that causes a 50% reduction in cell viability.

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes described, the following diagrams have been generated using the Graphviz DOT language.

References

Tenovin-3: A Technical Guide to its Therapeutic Potential as a Sirtuin 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenovin-3 is a small molecule inhibitor of the NAD+-dependent deacetylase SIRT2, a member of the sirtuin family of proteins. By targeting SIRT2, this compound has emerged as a promising candidate for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction

Sirtuins are a class of protein deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolic regulation. Dysregulation of sirtuin activity has been implicated in a range of diseases, most notably cancer. SIRT2, a predominantly cytoplasmic sirtuin, has been identified as a key regulator of cell cycle progression and cytoskeletal dynamics. Inhibition of SIRT2 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anti-cancer drug development. This compound, a derivative of the parent compound Tenovin-1, has been identified as a potent and selective inhibitor of SIRT2, demonstrating promising preclinical activity.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of SIRT2's deacetylase activity. A key substrate of SIRT2 is α-tubulin, and its deacetylation is crucial for microtubule stability and mitotic progression. By inhibiting SIRT2, this compound leads to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing mitotic arrest.

Furthermore, SIRT2 inhibition by this compound has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A) in a p53-independent manner.[1][2] This induction of p21 contributes to cell cycle arrest at the G1/S and G2/M phases. In some cancer cell contexts, this compound has also been shown to induce apoptosis and a form of iron-dependent cell death known as ferroptosis.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analogs, providing insights into their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Tenovin Analogs against Sirtuins

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| Tenovin-D3 | SIRT1 | > 90 | Fluorescent peptide substrate (15 µM) | [1] |

| Tenovin-D3 | SIRT2 | 21.8 ± 2 | Fluorescent peptide substrate (15 µM) | [1] |

| Tenovin-6 | SIRT1 | 21 | Purified human SIRT1 | |

| Tenovin-6 | SIRT2 | 10 | Purified human SIRT2 | |

| Tenovin-6 | SIRT3 | 67 | Purified human SIRT3 |

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| PC9 | Non-Small Cell Lung Cancer (EGFR 19del) | Selective inhibitor (specific value not provided) | High-throughput screen |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

References

Methodological & Application

Tenovin-3: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction and Mechanism of Action

Tenovin-3 is a potent small-molecule inhibitor of sirtuins, a class of NAD+-dependent deacetylases. It primarily targets SIRT2 and, to some extent, SIRT1.[1][2] Sirtuins play a critical role in cell cycle regulation, DNA repair, and apoptosis by deacetylating various protein targets, including the tumor suppressor protein p53.

The primary mechanism of action for this compound in cancer cells involves the inhibition of SIRT1 and SIRT2.[1] Inhibition of SIRT1-mediated deacetylation of p53 at key lysine residues (e.g., K382) leads to an increase in p53 acetylation.[3] This acetylation stabilizes p53, protecting it from ubiquitination and subsequent proteasomal degradation, thereby increasing its intracellular levels.[1] Activated p53 then functions as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21), which leads to cell cycle arrest, and other genes that promote apoptosis.

Inhibition of SIRT2 by this compound results in the hyperacetylation of its substrates, such as α-tubulin at lysine 40 (K40). This can disrupt microtubule dynamics and contribute to the anti-proliferative effects of the compound. Some studies have also suggested that Tenovins can induce apoptosis and other forms of cell death, like ferroptosis, in certain cancer cell contexts.

Reagent Preparation and Storage

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

-

Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol. The reported solubility in DMSO varies, with concentrations ranging from 0.25 mg/mL to 65 mg/mL. It is highly recommended to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, dissolve 3.27 mg of this compound (Molecular Weight: 327.44 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can aid in solubilization if necessary.

-

-

Storage and Stability:

-

Powder: Store the solid compound at -20°C for up to 3 years.

-

Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year or at -20°C for up to one month.

-

Cell Culture Treatment

The optimal working concentration and treatment duration for this compound are cell-line dependent and should be determined empirically.

-

Recommended Concentration Range: A typical starting concentration range for in vitro experiments is 1-10 µM.

-

Treatment Duration: Incubation times can vary from 6 hours for observing early signaling events (like p53 accumulation) to 72 hours for assessing effects on cell viability and proliferation.

-

Control: A vehicle control (DMSO) at the same final concentration used for this compound treatment should always be included in experiments. The final DMSO concentration in the cell culture medium should ideally be kept below 0.1% to minimize solvent-induced cytotoxicity.

Data Presentation

Table 1: In Vitro Activity of Tenovin Compounds

The following table summarizes the reported inhibitory concentrations for Tenovin-6, a closely related and more water-soluble analog of this compound. These values can serve as a reference for designing experiments with this compound, though specific IC50 values should be determined for the cell line of interest.

| Compound | Target | IC50 (in vitro assay) | Cell Line | Assay Type | Effective Concentration | Reference |

| Tenovin-6 | SIRT1 | 21 µM | - | Deacetylase Assay | N/A | |

| Tenovin-6 | SIRT2 | 10 µM | - | Deacetylase Assay | N/A | |

| This compound | p53 | N/A | MCF-7 | p53 Activation | 10 µM (for 6 hr) | |

| Tenovin-D3 | - | N/A | H1299 | Tubulin Acetylation | 5-15 µM (for 16 hr) |

Note: IC50 values are highly dependent on the assay conditions and cell type used.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general workflow for treating adherent or suspension cells with this compound.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound DMSO stock solution (10 mM)

-

Anhydrous DMSO (for vehicle control)

-

Sterile microcentrifuge tubes

-

Multi-well plates or culture flasks

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.

-

Incubation: Allow cells to adhere (for adherent lines) and recover for 18-24 hours in a 37°C, 5% CO2 incubator.

-

Preparation of Working Solutions:

-

Thaw the this compound stock solution and anhydrous DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the final desired concentrations. Prepare a corresponding vehicle control with the same concentration of DMSO.

-

-

Cell Treatment:

-

Carefully remove the medium from the cells.

-

Add the medium containing the appropriate concentration of this compound or vehicle control.

-

-

Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, harvest the cells for analysis as described in the subsequent protocols.

Protocol 2: Cell Viability Assessment (WST-8/CCK-8 Assay)

This protocol measures cell viability by quantifying the reduction of a water-soluble tetrazolium salt (WST-8) to a colored formazan product by cellular dehydrogenases.

Procedure:

-

Seed 2,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0.1 to 25 µM) and a vehicle control as described in Protocol 1.

-

Incubate for the desired duration (e.g., 48 or 72 hours).

-

Add 10 µL of WST-8/CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Protocol 3: Western Blot for p53 and Acetylated-p53

This protocol is for detecting changes in total p53 and acetylated p53 levels following this compound treatment.

Procedure:

-

Treat cells in 6-well plates or 10 cm dishes with this compound (e.g., 10 µM) or vehicle for 6-24 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies against total p53, acetyl-p53 (Lys382), and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 5-10 µM) or vehicle for 24-48 hours.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Add ethanol dropwise to prevent clumping.

-

Incubate the cells at -20°C for at least 2 hours (or up to several weeks).

-

Centrifuge the fixed cells to remove ethanol and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.

References

Tenovin-3 Apoptosis Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenovin-3 is a potent and specific small-molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family. Emerging research has highlighted the potential of this compound as an anti-cancer agent due to its ability to induce apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the mechanism of this compound-induced apoptosis and detailed protocols for performing apoptosis assays to evaluate its efficacy.

This compound primarily exerts its pro-apoptotic effects through the inhibition of SIRT2, leading to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, subsequent activation of a caspase cascade, and ultimately, programmed cell death.[1] While some sirtuin inhibitors, like Tenovin-6, have been shown to activate p53, this compound and its analogs can induce apoptosis through p53-independent mechanisms, making it a promising therapeutic candidate for cancers with mutated or deficient p53.[2][3]

Mechanism of Action of this compound in Apoptosis